

Early-age properties and setting time of M25 concrete

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An In-depth Technical Guide to the Early-Age Properties and Setting Time of M25 Concrete

Introduction

M25 concrete is a widely used grade of concrete in various construction projects, designated by its characteristic compressive strength of 25 Megapascals (MPa) after 28 days of curing.[1] The early-age properties of this concrete—those that develop within the first few days after mixing—are critical for determining construction schedules, ensuring structural integrity, and predicting long-term performance. These properties, including setting time and the rate of strength development, are governed by the complex chemical reactions of cement hydration.

This technical guide provides a detailed examination of the key early-age properties of M25 concrete. It is intended for researchers, materials scientists, and civil engineering professionals. The document outlines typical mix proportions, presents quantitative data on performance, details the experimental protocols for property measurement, and visualizes the underlying processes.

M25 Concrete: Composition and Mix Design

The performance of M25 concrete is intrinsically linked to its composition. While a nominal mix ratio of 1:1:2 (cement: fine aggregate: coarse aggregate) is often cited for M25 grade, modern construction relies on precise mix designs to achieve desired performance characteristics.[1][2] A design mix is formulated based on laboratory testing to meet specific strength and workability requirements.[1]



The following table summarizes a typical mix design for M25 grade concrete as per Indian Standard IS 10262:2009.

Table 1: Typical Mix Design Proportions for M25 Concrete

Component	Quantity per Cubic Meter (m³)	Specification / Note
Cement (OPC 53 Grade)	340 - 380 kg	IS 12269
Water	180 - 190 kg	-
Water-Cement Ratio	0.47 - 0.50	As per IS 456:2000[3]
Fine Aggregate (Sand)	650 - 750 kg	Conforming to Zone II of IS 383[3]
Coarse Aggregate (20 mm)	1100 - 1200 kg	Crushed Angular Aggregates[3]
Chemical Admixture	0.5% - 1.0% by weight of cement	Superplasticizer (e.g., polycarboxylate ether-based)

| Target 28-day Strength | \sim 31.6 MPa | f'ck = fck + 1.65s (where s=4 for M25)[3] |

Setting Time of M25 Concrete

The setting of concrete is the process of transitioning from a fluid plastic state to a rigid, hardened state. It is characterized by two key milestones:

- Initial Setting Time: The point at which the concrete paste begins to stiffen and lose its
 plasticity.[4] This marks the end of the workable phase for placing and compacting the
 concrete.
- Final Setting Time: The point at which the concrete has hardened sufficiently to sustain some load and the initial chemical reactions are well underway.[4]

Table 2: Typical Setting Time for M25 Concrete



Parameter	Typical Value (Minutes)	Standard Test Method
Initial Setting Time	100 - 180	ASTM C403 / IS 516

| Final Setting Time | 240 - 360 | ASTM C403 / IS 516 |

Note: Values can vary significantly based on cement type, water-cement ratio, ambient temperature, and the use of admixtures.

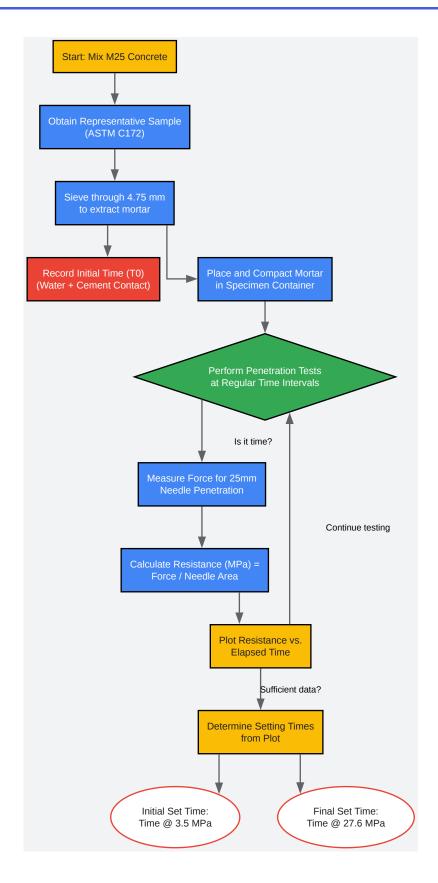
Experimental Protocol: Setting Time by Penetration Resistance (ASTM C403)

The setting time of concrete is determined by measuring the resistance of a mortar fraction to penetration by standardized needles over time.

Methodology:

- Sample Preparation: A representative sample of freshly mixed M25 concrete is obtained.
- Sieving: The concrete is passed through a 4.75 mm sieve to extract the mortar fraction. The time of initial contact between cement and water is recorded.[5]
- Specimen Casting: The mortar is placed into a container, compacted, and leveled.
- Penetration Test: At regular intervals, a set of needles with varying bearing areas are forced into the mortar under a specific load. The force required for a penetration of 25 ± 2 mm is recorded.
- Calculation: The penetration resistance is calculated by dividing the applied force by the bearing area of the needle tip.
- Determination of Setting Time: The elapsed time from the initial mixing of water and cement is plotted against the penetration resistance.
 - Initial Set: The time at which the penetration resistance reaches 3.5 MPa (500 psi).
 - Final Set: The time at which the penetration resistance reaches 27.6 MPa (4000 psi).[6]





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Workflow for Determining Concrete Setting Time (ASTM C403).



Early-Age Mechanical Properties

The development of mechanical properties, particularly compressive strength, is the most crucial aspect of early-age concrete performance. This strength gain is a direct result of the ongoing cement hydration process.

Compressive Strength Development

M25 concrete is specified by its 28-day strength, but understanding its strength at earlier ages (e.g., 1, 3, and 7 days) is vital for formwork removal, post-tensioning operations, and opening structures to service loads.

Table 3: Typical Early-Age Compressive Strength of M25 Concrete

Age of Concrete	Compressive Strength (MPa)	Percentage of 28-day Strength
1 Day	10 - 16	40% - 65%
3 Days	18 - 22	70% - 85%
7 Days	22 - 26	85% - 100%

| 28 Days | 25 - 32 (Target > 25) | 100% |

Note: The rate of strength gain is influenced by the type of cement, curing conditions (temperature and humidity), and the presence of admixtures.

Experimental Protocol: Compressive Strength Test (IS 516)

This test is performed to determine the compressive strength of concrete specimens at various ages.

Methodology:

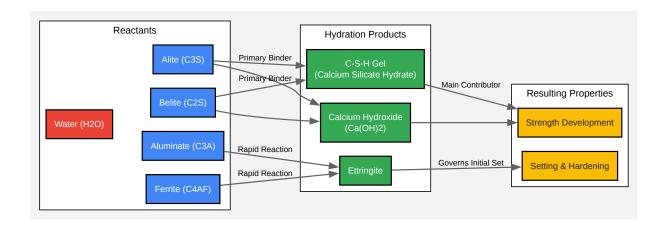
 Specimen Casting: Concrete is placed in 150mm x 150mm x 150mm cube moulds in layers, with each layer being thoroughly compacted.



- Curing: The specimens are stored in a moist environment for 24 hours. After this period, they are demoulded and submerged in a clean water curing tank until the time of testing.
- Testing: At the specified age (e.g., 3, 7, or 28 days), the cube is removed from the water and its surface is wiped dry.
- Loading: The specimen is placed in a Compression Testing Machine (CTM) on a face other than the top and bottom faces as cast.
- Failure: The load is applied at a constant rate until the specimen fails. The maximum load sustained by the cube is recorded.
- Calculation: Compressive Strength (MPa) = Maximum Load (N) / Cross-sectional Area (mm²). The average of three specimens is reported as the final strength.

Visualization of Core Processes

The setting and hardening of concrete are driven by a series of exothermic chemical reactions between cement compounds and water, a process known as hydration.



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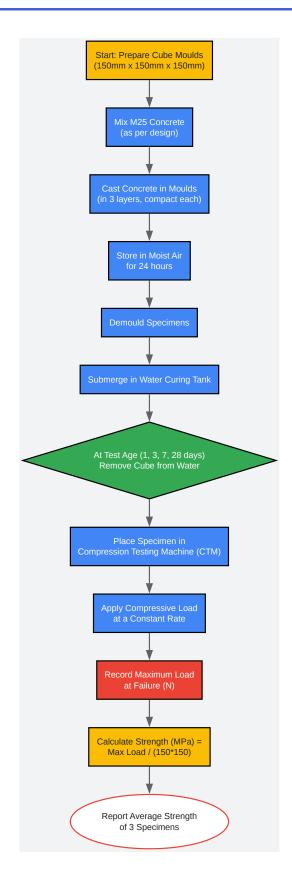




Simplified Cement Hydration Pathway.

The hydration of tricalcium silicate (C3S or Alite) is primarily responsible for the early strength development (first 7 days). Dicalcium silicate (C2S or Belite) hydrates more slowly and contributes to the long-term strength gain. The rapid reaction of tricalcium aluminate (C3A) with water and sulfates (from gypsum) forms ettringite, which influences the initial setting time. The primary binding agent that gives concrete its strength is the Calcium Silicate Hydrate (C-S-H) gel.





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Workflow for Compressive Strength Testing of Concrete Cubes.



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